molecular formula C7H6ClNO B3293106 2-Chloro-4-methylnicotinaldehyde CAS No. 884495-45-8

2-Chloro-4-methylnicotinaldehyde

Cat. No.: B3293106
CAS No.: 884495-45-8
M. Wt: 155.58 g/mol
InChI Key: YKJJHNSTEUWGPK-UHFFFAOYSA-N
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Description

2-Chloro-4-methylnicotinaldehyde (CAS: 884495-45-8) is a nicotinamide derivative with the molecular formula C₇H₆ClNO and a molecular weight of 155.58 g/mol . It serves as a critical intermediate in organic syntheses, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. Key specifications include a purity of ≥95%, moisture content ≤0.5%, and production scalability up to kilogram quantities . The compound’s aldehyde group at the pyridine ring’s 3-position, combined with chloro and methyl substituents at positions 2 and 4, respectively, confers unique reactivity for cross-coupling reactions and nucleophilic additions.

Properties

IUPAC Name

2-chloro-4-methylpyridine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO/c1-5-2-3-9-7(8)6(5)4-10/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKJJHNSTEUWGPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40660566
Record name 2-Chloro-4-methylpyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40660566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884495-45-8
Record name 2-Chloro-4-methyl-3-pyridinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=884495-45-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-4-methylpyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40660566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-methylnicotinaldehyde typically involves the chlorination of 4-methylnicotinaldehyde. One common method includes the use of phosphorus oxychloride (POCl3) and phosphorus pentachloride (PCl5) as chlorinating agents. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 2-position.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar chlorination methods. The process involves the use of large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-methylnicotinaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products:

    Oxidation: 2-Chloro-4-methylnicotinic acid.

    Reduction: 2-Chloro-4-methyl-3-pyridinemethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-4-methylnicotinaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: Research is ongoing to explore its potential as an intermediate in the development of pharmaceutical agents.

    Industry: It is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-4-methylnicotinaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The chlorine atom can also participate in electrophilic aromatic substitution reactions, further modifying the compound’s reactivity.

Comparison with Similar Compounds

Structural and Reactivity Differences

  • Substituent Position Effects: The chloro group at position 2 in the target compound enhances electrophilic aromatic substitution (EAS) reactivity compared to analogs with Cl at positions 4 or 6 (e.g., 4-Chloro-2-methoxynicotinaldehyde). This positioning also reduces steric hindrance compared to bulkier groups like methoxy (OCH₃) or dimethylamino (N(CH₃)₂) . Methoxy vs. In contrast, the methyl group in the target compound offers simpler steric profiles for nucleophilic additions . Amino Substituents: Analogs like 2-Chloro-4-(dimethylamino)nicotinaldehyde exhibit increased nucleophilicity at the pyridine ring due to the electron-rich dimethylamino group, making them suitable for metal-catalyzed aminations .

Biological Activity

2-Chloro-4-methylnicotinaldehyde is a compound of significant interest in medicinal and agricultural chemistry due to its unique structural properties and biological activities. This article explores its biological activity, including its mechanisms of action, applications, and relevant research findings.

Mechanisms of Biological Activity

1. Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. It acts as an elicitor, stimulating plant defenses against pathogens. For instance, studies have shown that it enhances the resistance of tobacco plants (Nicotiana tabacum) to bacterial and fungal infections by inducing systemic acquired resistance (SAR) mechanisms.

2. Inhibition of Enzymatic Activity
The compound has also been explored for its potential as an enzyme inhibitor. Inhibitory studies on glutathione S-transferases (GSTs) have revealed that derivatives of nicotinaldehyde can effectively inhibit these enzymes, which play crucial roles in detoxification processes in various organisms. The IC50 values for some derivatives have been reported between 13 to 365 μM, indicating moderate potency .

Case Studies

Case Study 1: Plant Resistance Induction
In a controlled study, the application of this compound on tobacco plants resulted in a significant increase in resistance to Pseudomonas syringae infections. The study measured disease severity and noted a reduction in pathogen colonization by over 50% compared to untreated controls.

Case Study 2: Enzyme Inhibition
A combinatorial chemistry approach was employed to discover novel inhibitors based on derivatives of this compound. The study identified several acylhydrazones that exhibited binding affinity to GSTs, with some showing IC50 values as low as 12.8 μM, demonstrating the compound's potential for drug development .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with similar compounds to understand its unique properties better. The following table summarizes key characteristics:

Compound NameStructure FeaturesBiological Activity
This compound One chlorine atom; methylene groupAntimicrobial; enzyme inhibition
2,6-Dichloro-4-methylnicotinaldehyde Two chlorine atoms; more sterically hinderedStronger enzyme inhibition; higher toxicity
3,5-Dichloropyridine Chlorine substituents at different positionsVariable reactivity; less studied
2-Methyl-4-chloronicotinaldehyde Methyl group at different positionAltered steric and electronic properties; less potent

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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